molecular formula C20H26N4O3S B2378881 3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1105203-57-3

3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No. B2378881
M. Wt: 402.51
InChI Key: LOZKYYICOXKKKP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural features, such as those containing 4-methoxyphenyl groups and pyrazole or thiadiazole rings, has focused on their synthesis and characterization. For instance, studies have detailed the synthesis of diamides and the reaction of various carbonyl compounds to yield derivatives with potential pharmacological activities (Agekyan & Mkryan, 2015; Shandala, Ayoub, & Mohammad, 1984). These synthetic routes often involve novel reactions that can provide insights into the chemical behavior and reactivity of related compounds, potentially including the synthesis of "3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide" for various applications (Agekyan & Mkryan, 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-10-21-19(26)11-24-20(16-12-28-13-17(16)23-24)22-18(25)9-6-14-4-7-15(27-2)8-5-14/h4-5,7-8H,3,6,9-13H2,1-2H3,(H,21,26)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKYYICOXKKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

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